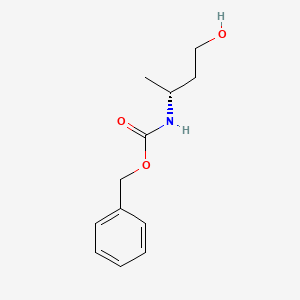

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate

Description

Contextualizing Chiral Carbamates in Advanced Organic Chemistry

Chiral carbamates are a class of organic compounds that have garnered considerable attention in advanced organic chemistry due to their dual functionality. nih.govnih.gov The carbamate (B1207046) group, often utilized as a protecting group for amines, imparts stability and influences the reactivity of the parent molecule. nih.gov When this functionality is incorporated into a chiral scaffold, it provides a powerful tool for asymmetric synthesis, enabling the transfer of chirality and the diastereoselective formation of new stereocenters.

The benzyloxycarbonyl (Cbz or Z) group, a key feature of the titular compound, is a widely employed amine-protecting group due to its stability under various reaction conditions and its facile removal via hydrogenolysis. wikipedia.org The presence of the carbamate linkage can also influence the conformational preferences of a molecule, which can be exploited to direct the outcome of stereoselective reactions. nih.gov

The Enantiomeric Significance of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate as a Chiral Synthon

The significance of this compound lies in its enantiomerically pure (R)-configuration at the C2 position of the butanol backbone. This specific stereochemistry is crucial for its application as a chiral building block. The primary alcohol at the C4 position and the protected amine at the C2 position provide two distinct points for further chemical elaboration, allowing for the sequential and stereocontrolled introduction of new functionalities.

A pivotal application of this chiral synthon is in the synthesis of high-value pharmaceutical compounds. For instance, the unprotected core of this molecule, (R)-3-amino-1-butanol, is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug used in the treatment of HIV. mdpi.comnih.govgoogle.com The use of this compound allows for the preservation of the required stereocenter during the synthetic sequence, ensuring the biological efficacy of the final active pharmaceutical ingredient.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | Benzyl (B1604629) N-[(2R)-4-hydroxybutan-2-yl]carbamate |

| CAS Number | 866395-21-3 |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R) |

Overview of Research Trajectories for this compound

Current research involving this compound and related chiral carbamates is primarily focused on their application in the synthesis of biologically active molecules. The development of efficient and stereoselective synthetic routes to this and similar chiral building blocks remains an active area of investigation.

Research efforts are also directed towards expanding the utility of such synthons in the construction of diverse molecular scaffolds. This includes their use in the synthesis of novel heterocyclic systems and as chiral ligands in asymmetric catalysis. The ability to introduce and maintain stereochemical integrity is a recurring theme in these research endeavors. While specific research exclusively detailing the properties of this compound is not abundant, its implicit importance is evident from its role as a precursor in the synthesis of significant pharmaceutical agents like Dolutegravir. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCAJWAPVPCFY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Benzyl 4 Hydroxybutan 2 Yl Carbamate

Enantioselective Total Synthesis Approaches to (R)-Benzyl (4-hydroxybutan-2-yl)carbamate

The generation of the specific (R)-stereochemistry at the C2 position is the critical challenge in the synthesis of this compound. Enantioselective strategies are therefore paramount, and these can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and biocatalysis.

Asymmetric Catalysis in the Preparation of this compound Precursors

Asymmetric catalysis offers a powerful method for establishing the desired stereocenter. A prominent strategy involves the asymmetric reduction of the prochiral ketone, Benzyl (B1604629) (4-oxobutan-2-yl)carbamate. The Noyori asymmetric hydrogenation is particularly well-suited for this transformation. This reaction typically employs a Ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The (R)-BINAP-Ru(II) complex can selectively hydrogenate the ketone to produce the (R)-alcohol with high enantiomeric excess. The reaction proceeds through a six-membered transition state where the substrate coordinates to the ruthenium center, and hydrogen is delivered to one face of the carbonyl group, dictated by the chirality of the BINAP ligand. This method is highly efficient and can be performed with low catalyst loadings.

| Catalyst | Ligand | Reaction Conditions | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ru(II) | (R)-BINAP | H2 (gas), solvent (e.g., methanol) | This compound | Typically >95% |

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereochemistry. A common and effective precursor for the synthesis of this compound is (R)-3-aminobutyric acid. This approach leverages the inherent chirality of the starting material, thus avoiding the need for an asymmetric induction step.

A typical synthetic sequence begins with the protection of the amino group of (R)-3-aminobutyric acid as a benzyl carbamate (B1207046). This is followed by the reduction of the carboxylic acid to a primary alcohol to yield the target molecule.

A multi-step synthesis from (R)-3-aminobutyric acid can be summarized as follows harvard.edu:

Esterification: The carboxylic acid is first converted to an ester, for instance, a methyl or ethyl ester, to facilitate the subsequent reduction.

Amino Protection: The amino group of the (R)-3-aminobutyric acid ester is then protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

Reduction: The ester group of the N-Cbz protected intermediate is selectively reduced to the primary alcohol using a reducing agent such as lithium borohydride or sodium borohydride in the presence of a Lewis acid. harvard.edu

Deprotection (if necessary): If the starting material was (R)-3-aminobutanol, the amino group would be protected at the final step.

Another potential chiral pool strategy involves the regioselective opening of a chiral epoxide, such as (R)-2-methyloxirane, with a protected amine nucleophile. However, this route can present challenges in controlling the regioselectivity of the epoxide opening.

Biocatalytic Pathways and Enzymatic Resolution in this compound Production

Biocatalysis offers an environmentally benign and highly selective alternative for obtaining enantiopure compounds. For the synthesis of this compound, enzymatic kinetic resolution (EKR) of a racemic mixture of Benzyl (4-hydroxybutan-2-yl)carbamate is a viable approach.

In this method, a lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (S)-enantiomer of the alcohol, leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-alcohol. The efficiency of the resolution is determined by the enantiomeric ratio (E value), with high E values indicating excellent selectivity.

| Enzyme | Acylating Agent | Solvent | Desired Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Organic solvent (e.g., hexane, toluene) | This compound | >99% |

Strategic Multistep Syntheses of this compound

The synthesis of this compound often involves a multistep sequence where the careful application of protective group chemistry and the strategic use of regioselective and chemoselective transformations are crucial for success.

Protective Group Chemistry within this compound Synthesis

The use of protecting groups is fundamental in the synthesis of polyfunctional molecules like this compound. The benzyloxycarbonyl (Cbz or Z) group is a common choice for the protection of the amino functionality. organic-chemistry.orgtotal-synthesis.com

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate in the presence of a base. total-synthesis.com This carbamate is stable under a wide range of reaction conditions, including those used for the reduction of esters. The Cbz group can be readily removed by catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com This deprotection strategy is mild and orthogonal to many other protecting groups.

In a synthetic route starting from (R)-3-aminobutanol, the protection of the amine with the Cbz group would be a key step. This allows for subsequent modifications of the hydroxyl group if needed, without interference from the nucleophilic amine.

Regioselective and Chemoselective Transformations towards this compound

A key transformation in the synthesis of this compound from (R)-3-aminobutyric acid is the chemoselective reduction of the carboxylic acid or its ester derivative in the presence of the benzyl carbamate.

Reducing agents like lithium borohydride or a combination of sodium borohydride and a Lewis acid are effective for this purpose. These reagents will selectively reduce the ester to the primary alcohol without affecting the more stable carbamate group. This chemoselectivity is crucial for the successful synthesis of the target molecule.

For instance, in the synthesis from (R)-3-aminobutyric acid, after protection of the amino group as a benzyl carbamate, the selective reduction of the carboxylic acid moiety to a primary alcohol is a critical chemoselective step. This transformation yields the desired this compound, preserving the stereochemistry and the protecting group.

Retrosynthetic Analysis and Disconnection Strategies for this compound

A retrosynthetic analysis of this compound reveals key bond disconnections that simplify the molecule into readily available or synthetically accessible starting materials. The primary disconnection strategies focus on the formation of the carbamate linkage and the construction of the chiral 1,3-amino alcohol backbone.

The most logical initial disconnection is at the carbamate functionality. This C-N bond can be retrosynthetically cleaved to yield the key chiral intermediate, (R)-4-amino-2-butanol, and a benzyl-containing activating group for the carbonyl moiety, such as benzyl chloroformate. This approach is a standard method for the formation of N-Cbz protected amines.

A deeper retrosynthetic analysis focuses on the synthesis of the crucial chiral precursor, (R)-4-amino-2-butanol. Several disconnection strategies can be envisioned for this molecule, primarily revolving around the stereoselective introduction of the amine group.

One effective strategy involves the disconnection of the C-N bond of the amino alcohol, leading to a prochiral keto alcohol, 4-hydroxybutan-2-one. The stereochemistry at the C-2 position can then be established through an asymmetric reduction or a chemoenzymatic process. Specifically, the use of an (R)-selective transaminase enzyme can facilitate the asymmetric amination of 4-hydroxybutan-2-one to furnish the desired (R)-4-amino-2-butanol with high enantioselectivity.

An alternative disconnection strategy for (R)-4-amino-2-butanol involves the reduction of a chiral carboxylic acid precursor, (R)-3-aminobutanoic acid. This approach leverages the readily available chiral pool of amino acids. The carboxylic acid can be reduced to the corresponding primary alcohol, yielding the target amino alcohol.

Advanced Synthetic Strategies and Methodological Innovations for R Benzyl 4 Hydroxybutan 2 Yl Carbamate

Development of Novel High-Yielding Routes to (R)-Benzyl (4-hydroxybutan-2-yl)carbamate

The primary and most direct route to this compound involves the protection of the amino group of the chiral precursor, (R)-3-aminobutan-1-ol. This transformation is typically achieved by reacting the amino alcohol with a suitable benzylating agent that forms a carbamate (B1207046) linkage.

A well-documented, high-yielding procedure involves the use of benzyl (B1604629) chloroformate as the protecting group source. In a representative synthesis, (R)-3-aminobutan-1-ol is dissolved in a biphasic solvent system, such as a 1:1 mixture of dioxane and water, in the presence of a base like sodium carbonate. vcu.edu Benzyl chloroformate is then added to the stirring mixture. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the N-benzyloxycarbonyl (Cbz) protected product. The reaction proceeds efficiently at ambient temperature, typically over 12 hours, to yield the target carbamate. vcu.edu Following the reaction, a standard aqueous workup and extraction with an organic solvent such as ethyl acetate (B1210297) are performed to isolate the product. vcu.edu This method is advantageous due to the commercial availability of the starting materials and the straightforward, high-yielding nature of the N-protection step.

| Parameter | Condition |

| Starting Material | (R)-3-aminobutan-1-ol |

| Reagent | Benzyl chloroformate |

| Base | Sodium carbonate |

| Solvent | 1:1 Dioxane:Water |

| Temperature | 25 °C |

| Reaction Time | 12 hours |

Table 1: Optimized Reaction Conditions for the Synthesis of this compound. Data sourced from vcu.edu.

Optimization of Reaction Conditions for Stereocontrol and Efficiency in this compound Synthesis

One highly efficient approach begins with a readily available chiral pool starting material, (R)-3-aminobutanoic acid. This acid is reduced using a potent reducing agent like sodium aluminum hydride. vcu.eduvcu.edu This direct, one-step reduction provides (R)-3-aminobutan-1-ol in good yields (61-67%) and, critically, with complete retention of stereochemistry, resulting in an optical purity of 100%. vcu.eduvcu.edu

A second advanced strategy is biocatalysis, which employs enzymes to achieve high stereoselectivity. Specifically, (R)-selective transaminase enzymes can be used to synthesize (R)-3-aminobutan-1-ol from the achiral keto-alcohol, 4-hydroxybutan-2-one. google.comresearchgate.net In this process, the transaminase enzyme transfers an amino group from an amino donor (e.g., isopropylamine) to the ketone substrate with high fidelity for the (R)-enantiomer. researchgate.net This method can achieve very high conversions (>94%) and exceptional enantiomeric excess (ee) values, often exceeding 99.9%. researchgate.net Optimization involves controlling pH, substrate concentration (often using a fed-batch strategy to avoid enzyme inhibition), and the choice of co-enzyme and amino donor. google.comresearchgate.net

A more traditional, yet effective, method is the chiral resolution of a racemic mixture of 3-aminobutanol. This is achieved by reacting the racemate with a chiral resolving agent, such as (S)-mandelic acid. google.com This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-3-aminobutan-1-ol. google.com This route can produce the final product with very high chemical and optical purity (up to 99.9%). google.com

| Synthetic Strategy | Key Reagent/Catalyst | Starting Material | Typical Yield | Enantiomeric Excess (ee) |

| Chiral Pool Reduction | Sodium aluminum hydride | (R)-3-aminobutanoic acid | 61-67% vcu.eduvcu.edu | 100% vcu.eduvcu.edu |

| Biocatalytic Amination | (R)-selective transaminase | 4-hydroxybutan-2-one | >94% (conversion) researchgate.net | >99.9% researchgate.net |

| Chiral Resolution | (S)-mandelic acid | Racemic 3-aminobutanol | High | >99.5% google.com |

Table 2: Comparison of Stereoselective Routes to the Key Precursor, (R)-3-aminobutan-1-ol.

Continuous Flow and Mechanochemical Approaches to this compound Production

While traditional batch synthesis is effective, modern methodologies such as continuous flow chemistry and mechanochemistry offer significant potential advantages for the production of this compound in terms of safety, efficiency, and sustainability.

Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, could be readily adapted for the N-Cbz protection step. This approach allows for precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and purities. For carbamate synthesis, a flow process could involve telescoping multiple reaction steps, potentially coupling the formation of an active benzylating agent with the subsequent reaction with (R)-3-aminobutan-1-ol in a single, uninterrupted process. The miniaturization of the reactor enhances heat transfer, making the process safer, especially for exothermic reactions.

Mechanochemistry offers a solvent-free or low-solvent alternative to traditional synthesis. This technique uses mechanical force, such as ball milling, to initiate chemical reactions. The synthesis of carbamates has been successfully demonstrated using mechanochemical methods, often employing reagents like 1,1'-Carbonyldiimidazole (CDI) as an eco-friendly acylating agent. A potential mechanochemical route to this compound could involve milling (R)-3-aminobutan-1-ol with a solid benzylating agent. This approach can enhance reactivity, reduce reaction times, and simplify purification by eliminating bulk solvent, representing a greener and potentially more efficient production methodology.

Stereochemical Control and Analysis in R Benzyl 4 Hydroxybutan 2 Yl Carbamate Research

Absolute Configuration Determination and Stereochemical Assignment of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate

The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For this compound, the stereochemical descriptor "(R)" is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the chiral center at the second carbon of the butanol backbone. The assignment of this configuration is fundamentally linked to the stereochemistry of the starting material, (R)-3-aminobutanol. The synthesis of the carbamate (B1207046) via the reaction of the amino group with benzyl (B1604629) chloroformate is a protection step that does not involve the breaking or formation of bonds at the chiral center, thus the stereochemistry is retained from the precursor.

While the configuration is inferred from its synthesis, definitive confirmation of the absolute configuration of chiral molecules like this compound can be achieved through several advanced spectroscopic and crystallographic techniques.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. For chiral molecules, anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry. Although a specific crystal structure for this compound is not widely reported in public literature, this technique remains the gold standard for such determinations in chemical research. For instance, the absolute configuration of other chiral allylic amines has been unequivocally determined to be S by single-crystal X-ray diffraction analysis acs.org.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since the VCD spectrum is sensitive to the entire three-dimensional structure of the molecule, it provides a powerful method for determining absolute configuration in solution. wikipedia.org The experimental VCD spectrum is compared with a spectrum predicted by ab initio quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. wikipedia.org This technique is particularly valuable when obtaining single crystals for X-ray analysis is challenging. The combination of electronic circular dichroism (ECD) and VCD is considered a best practice for increasing the confidence of stereochemical assignments. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing or Solvating Agents: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries can. By reacting the chiral compound with a chiral derivatizing agent (CDA) of known absolute configuration, a pair of diastereomers is formed. These diastereomers have different physical properties and, therefore, distinct NMR spectra. Analysis of the differences in chemical shifts, particularly in ¹H or ¹⁹F NMR, can be correlated to the absolute configuration of the original molecule, often based on established empirical models like Mosher's method. frontiersin.org

The stereochemical assignment of this compound is thus primarily established through its stereospecific synthesis from (R)-3-aminobutanol, with a range of sophisticated analytical techniques available for its unequivocal confirmation.

Mechanistic Insights into Stereocontrol during this compound Formation

The stereocontrol in the synthesis of this compound is exerted during the synthesis of its chiral precursor, (R)-3-aminobutanol. The subsequent formation of the carbamate is a straightforward N-protection reaction that does not impact the established stereocenter. Several synthetic strategies have been developed to access enantiomerically pure (R)-3-aminobutanol, each relying on different mechanisms for stereocontrol. vcu.edu

Synthetic Strategies for (R)-3-aminobutanol:

| Synthetic Strategy | Description |

| Chemoenzymatic Approaches | This method utilizes enzymes to perform stereoselective transformations. For example, a recombinant enzyme like aminotransferase can be used for the selective chiral conversion of a keto group to an amine. derpharmachemica.com Enzymes offer high stereoselectivity under mild reaction conditions. |

| Asymmetric Catalysis | This strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. An example is the rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives. derpharmachemica.com |

| Chiral Resolution | In this approach, a racemic mixture of 3-aminobutanol is separated into its constituent enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent, such as D-(-)-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. vcu.eduresearchgate.netgoogle.com These diastereomers have different solubilities, allowing for their separation by crystallization. The desired enantiomer is then recovered from the separated salt. A key drawback is that the maximum theoretical yield for the desired enantiomer is 50%. vcu.edu |

| Chiral Pool Synthesis | This method starts with an enantiomerically pure natural product that already contains the desired stereocenter. For example, (R)-3-aminobutanoic acid can be reduced to provide (R)-3-aminobutanol. vcu.edu |

Once enantiomerically pure (R)-3-aminobutanol is obtained, it is converted to this compound. This is typically achieved by reacting the amino group with benzyl chloroformate in the presence of a base, such as sodium carbonate. vcu.edu This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. The stereogenic center is not involved in this reaction, and its configuration remains unchanged. The primary challenge in this step is to achieve chemoselectivity, specifically N-acylation over O-acylation. The use of aqueous conditions and a suitable base ensures that the more nucleophilic amino group reacts preferentially, and any O-acylated product that might form is typically unstable and decomposes during work-up. vcu.edu

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Assessment of this compound

Ensuring the enantiomeric purity of this compound is crucial, and this is typically assessed by analyzing the enantiomeric excess (e.e.) of its precursor, (R)-3-aminobutanol, or the final compound itself. Since enantiomers have identical physical properties in an achiral environment, specialized chiral analytical techniques are required for their separation and quantification.

Direct chiral analysis of small, polar molecules like 3-aminobutanol can be challenging due to the lack of a strong UV chromophore and limited interactions with chiral stationary phases. vcu.edu Therefore, derivatization is often employed. The formation of this compound from (R)-3-aminobutanol introduces a UV-active phenyl group, making it highly suitable for analysis by chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). vcu.edu

Chromatographic Methods:

Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. researchgate.net For the analysis of Cbz-derivatized (R)-3-aminobutanol, a ChiralPak IB-N5 column has been successfully used. vcu.edu Under specific conditions, the (R) and (S) enantiomers can be baseline resolved, allowing for accurate quantification of enantiomeric purity. vcu.edu

Example SFC Conditions:

| Parameter | Value |

| Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) |

| Mobile Phase | 10% Isopropanol in CO₂ |

| Flow Rate | 3 mL/min |

| Retention Time (R)-enantiomer | 3.1 min |

| Retention Time (S)-enantiomer | 3.6 min |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric purity determination. Polysaccharide-based chiral stationary phases, such as those coated with amylose or cellulose derivatives, are effective for separating a wide range of enantiomers, including carbamates. For 3-aminobutanol, derivatization with a chiral reagent that has UV absorption allows for analysis on a standard reversed-phase C18 column. google.comgoogle.com The resulting diastereomers are separable, and their peak areas can be used to determine the enantiomeric excess.

Spectroscopic Methods:

While chromatography is the primary tool for quantitative enantiomeric purity assessment, spectroscopic methods using chiral auxiliaries can also be employed, as mentioned in section 4.1. The formation of diastereomeric derivatives with a chiral derivatizing agent allows for their differentiation by NMR spectroscopy. The integration of the distinct signals corresponding to each diastereomer can be used to determine their ratio and, consequently, the enantiomeric excess of the original sample.

Role of R Benzyl 4 Hydroxybutan 2 Yl Carbamate As a Chiral Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Chiral Amines, Alcohols, and Amino Acid Derivatives

The inherent structure of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate, which is essentially a protected form of (R)-3-aminobutan-1-ol, allows for its straightforward conversion into other valuable chiral molecules. The benzyloxycarbonyl (Cbz) protecting group on the amine is stable under a range of conditions but can be readily removed, typically via catalytic hydrogenation, to liberate the free amine. This unmasked chiral amine can then participate in a variety of subsequent reactions.

Furthermore, the primary hydroxyl group offers a handle for numerous chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for substitution reactions, or engaged in esterification or etherification reactions. This dual functionality enables a modular approach to the synthesis of diverse chiral structures.

For instance, deprotection of the amine followed by N-alkylation or N-acylation leads to a variety of chiral secondary or tertiary amines and amides, respectively. Conversely, modification of the alcohol functionality prior to deprotection can yield chiral amino alcohols with extended chains or different functional groups at the terminus.

A common strategy for the synthesis of the core structure of this building block, (R)-3-aminobutan-1-ol, involves the reduction of (R)-3-aminobutanoic acid, which can be sourced from the chiral pool. A patent describes a four-step synthesis starting from (R)-3-aminobutyric acid, involving esterification, amino protection, reduction, and deprotection to yield (R)-3-aminobutanol with high chemical and optical purity. google.com

Table 1: Synthetic Transformations of the this compound Scaffold

| Starting Material Moiety | Reaction Type | Product Moiety | Potential Applications |

|---|---|---|---|

| Cbz-protected amine | Hydrogenolysis (Deprotection) | Primary amine | Synthesis of chiral ligands, further functionalization |

| Primary alcohol | Oxidation (e.g., PCC, TEMPO) | Aldehyde, Carboxylic acid | Precursor to chiral acids, coupling reactions |

| Primary alcohol | Mesylation/Tosylation | Sulfonate ester | Nucleophilic substitution reactions |

Application in the Construction of Biologically Relevant Heterocyclic Systems

The 1,3-aminoalcohol motif present in this compound is a key structural feature in numerous biologically active compounds, particularly in the realm of heterocyclic chemistry. The spatial relationship between the amine and alcohol functionalities facilitates intramolecular cyclization reactions to form various heterocyclic rings.

One of the most significant applications of the deprotected form of this chiral building block, (R)-3-aminobutan-1-ol, is in the synthesis of the HIV integrase inhibitor, Dolutegravir. derpharmachemica.comderpharmachemica.commdpi.comeurekaselect.comnih.gov In the synthesis of Dolutegravir, (R)-3-aminobutan-1-ol is condensed with a functionalized pyridinone core, leading to the diastereoselective formation of a key tricyclic heterocyclic system. nih.gov This reaction highlights the crucial role of the chiral 1,3-aminoalcohol in establishing the correct stereochemistry and forming the final complex architecture of the drug.

Another common application of 1,2- and 1,3-aminoalcohols is in the synthesis of oxazolidinones, a class of five-membered heterocyclic compounds. organic-chemistry.orgnih.govresearchgate.net These heterocycles are not only found in biologically active molecules, such as the antibiotic Linezolid, but are also widely used as chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net The reaction of (R)-3-aminobutan-1-ol with a carbonyl source, such as phosgene (B1210022) or a chloroformate, would lead to the formation of a chiral (R)-4-ethyl-oxazolidin-2-one.

Table 2: Examples of Heterocyclic Systems Derived from the (R)-3-Aminobutan-1-ol Core

| Reactant 1 | Reactant 2 | Heterocyclic Product | Biological Relevance/Application |

|---|---|---|---|

| (R)-3-aminobutan-1-ol | Functionalized Pyridinone | Tricyclic Pyridinone Core of Dolutegravir | Anti-HIV agent |

Integration into Natural Product Total Synthesis and Analog Design

Chiral 1,3-aminoalcohols are prevalent structural motifs in a wide range of natural products, including alkaloids, polyketides, and non-ribosomal peptides. The stereospecific presentation of the amine and hydroxyl groups is often critical for the biological activity of these molecules. Consequently, chiral building blocks like this compound represent valuable synthons for the total synthesis of such natural products or for the design and synthesis of their analogs.

While specific examples of the direct incorporation of this compound into a completed total synthesis of a natural product are not prominently featured in the literature, its utility can be inferred from the frequent appearance of the (R)-3-aminobutan-1-ol substructure in complex natural targets. Synthetic chemists often rely on a "chiral pool" approach, where readily available chiral molecules are used as starting materials. nii.ac.jp This compound, derived from (R)-3-aminobutanoic acid, is a prime example of a chiral pool-derived building block.

Its application in natural product synthesis would involve its use as a key fragment to install the C2-C4 portion of a larger molecule, with the stereocenter pre-defined. This strategy significantly simplifies the synthetic route by avoiding the need for a de novo asymmetric synthesis of this fragment. For example, it could be envisioned as a precursor for the synthesis of fragments of macrolide antibiotics or alkaloids containing a chiral amino alcohol side chain.

Utility in Asymmetric Transformations and Inductions

Beyond its role as a chiral building block where its own stereocenter is incorporated into the final product, the underlying 1,3-aminoalcohol structure can also be employed as a chiral auxiliary or ligand to control the stereochemical outcome of reactions on other molecules. nii.ac.jpnih.govwikipedia.orgrsc.org In such applications, the chiral amino alcohol is temporarily attached to a prochiral substrate, influences the stereoselective formation of a new stereocenter, and is then cleaved and recovered.

For example, chiral 1,3-aminoalcohols have been shown to be effective ligands in the catalytic asymmetric addition of organozinc reagents to aldehydes. nii.ac.jp The amino alcohol coordinates to the metal, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde. Similarly, derivatives of chiral amino alcohols have been used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, often by forming a chiral oxazolidinone which then directs the approach of electrophiles. nih.gov

The effectiveness of these chiral auxiliaries and ligands often depends on their conformational rigidity and the specific steric and electronic environment they create. The (R)-3-aminobutan-1-ol framework provides a simple yet effective scaffold for such applications, capable of inducing moderate to high levels of stereoselectivity in a variety of chemical transformations.

Mechanistic Investigations of Chemical Transformations Involving R Benzyl 4 Hydroxybutan 2 Yl Carbamate

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for (R)-Benzyl (4-hydroxybutan-2-yl)carbamate is intramolecular cyclization to form a pyrrolidine (B122466) ring. This transformation requires the activation of the terminal hydroxyl group to facilitate nucleophilic attack by the carbamate (B1207046) nitrogen. Several mechanistic pathways can be envisaged for this process, primarily differing in the method of hydroxyl group activation.

One of the most common and efficient methods for achieving such cyclization is the Mitsunobu reaction . This reaction proceeds via an O-alkylation mechanism. The reaction is initiated by the formation of a betaine (B1666868) intermediate from the reaction of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol of this compound then reacts with the betaine to form an alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into a good leaving group. The carbamate nitrogen, acting as a nucleophile, then attacks the carbon bearing the activated hydroxyl group in an intramolecular Sₙ2 reaction, leading to the formation of the pyrrolidine ring with inversion of configuration at the terminal carbon. The final products are the cyclized N-Cbz-pyrrolidine derivative, triphenylphosphine oxide, and the hydrazide derived from the azodicarboxylate.

Plausible Intermediates in the Mitsunobu Cyclization of this compound

| Step | Intermediate | Description |

| 1 | PPh₃-DEAD Betaine | Formed from the reaction of triphenylphosphine and diethyl azodicarboxylate. |

| 2 | Alkoxyphosphonium salt | Formed by the reaction of the primary alcohol with the betaine. |

| 3 | Pentacoordinate phosphorane | A possible transition state or short-lived intermediate leading to cyclization. |

Another potential pathway for cyclization involves catalytic dehydrogenative coupling . This approach is considered a green chemistry method as it avoids the use of stoichiometric activating reagents and produces water as the main byproduct. Ruthenium-based catalysts are often employed for the cyclization of amino alcohols. rsc.orgrsc.org The reaction is thought to proceed through a "hydrogen shuttling" mechanism. The catalyst first dehydrogenates the alcohol to form an aldehyde intermediate. This is followed by an intramolecular condensation reaction between the aldehyde and the amine (after deprotection or directly if the carbamate is labile under the reaction conditions) to form a cyclic imine or enamine intermediate. Finally, the catalyst, which is in a dihydride form after the initial dehydrogenation step, hydrogenates the imine/enamine to yield the final cyclic amine. The addition of a hydrogen acceptor, such as a ketone, can favor the formation of a cyclic amide (lactam) by preventing the final hydrogenation step. rsc.org

Kinetic Studies of this compound Reactivity

The rate of intramolecular cyclization is highly dependent on the nucleophilicity of the attacking nitrogen atom and the nature of the leaving group on the terminal carbon. In the case of the Mitsunobu reaction, the rate is influenced by the pKa of the nucleophile; more acidic NH groups (lower pKa) tend to react faster. Although the carbamate nitrogen in this compound is not highly acidic, it is sufficiently nucleophilic to participate in the intramolecular displacement of the activated hydroxyl group.

In reactions involving oxyanions as nucleophiles attacking a carbamate linkage, the rate of cyclization is markedly dependent on the nature of the leaving group. rsc.org This suggests that the breakdown of a tetrahedral intermediate is the rate-determining step. While this is for attack on the carbamate carbonyl, it highlights the importance of leaving group ability in related intramolecular processes.

Factors Influencing the Rate of Cyclization of Amino Alcohols

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Nucleophilicity of Nitrogen | Higher nucleophilicity generally increases the rate of Sₙ2 attack. | The electronic properties of the protecting group on the nitrogen are crucial. |

| Leaving Group Ability | A better leaving group at the terminal carbon accelerates the reaction. | Activation of the hydroxyl group is a key step in the reaction. |

| Steric Hindrance | Increased steric hindrance around the reacting centers can decrease the reaction rate. | The stereochemistry of the substrate can influence the ease of cyclization. |

| Catalyst and Ligands | The choice of catalyst and ligands can significantly affect the rate and selectivity in catalytic processes. | The electronic and steric properties of the catalyst-ligand complex are important. |

Catalytic Cycles and Ligand Effects in Reactions with this compound

Catalytic approaches to the cyclization of amino alcohols are of significant interest. A plausible catalytic cycle for the ruthenium-catalyzed dehydrogenative cyclization of an amino alcohol to a cyclic amine is depicted below.

Oxidation of the Alcohol: The ruthenium catalyst, in its active form, dehydrogenates the primary alcohol of the amino alcohol to form an aldehyde intermediate. The catalyst is converted to a ruthenium dihydride species.

Intramolecular Condensation: The aldehyde undergoes intramolecular condensation with the amine to form a cyclic iminium ion or enamine.

Reduction of the Imine/Enamine: The ruthenium dihydride catalyst then transfers the hydrogen atoms to the iminium ion or enamine, reducing it to the final cyclic amine.

Catalyst Regeneration: The catalyst is regenerated in its active form, ready to start another cycle.

The choice of ligands on the ruthenium catalyst can have a profound effect on the reaction's efficiency and selectivity. For example, the use of different phosphine ligands can influence the electronic and steric environment around the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. Some ligands may favor the dehydrogenation step, while others might enhance the hydrogenation step.

Furthermore, additives can steer the reaction towards different products. For instance, in the catalytic cyclization of amino alcohols, the addition of water can promote the formation of the cyclic amine, while the addition of a hydrogen acceptor (e.g., a ketone) can lead to the formation of a cyclic amide (lactam). rsc.orgrsc.org This is because the hydrogen acceptor consumes the hydrogen that would otherwise be used to reduce the intermediate imine/enamine.

Effect of Additives on Ru-Catalyzed Amino Alcohol Cyclization

| Additive | Major Product | Plausible Role of Additive |

| Water | Cyclic Amine | May facilitate catalyst turnover or influence equilibria. rsc.org |

| Ketone (e.g., Acetone) | Cyclic Amide (Lactam) | Acts as a hydrogen acceptor, preventing the final reduction step. rsc.org |

| None | Mixture of Amine and Amide | Both reaction pathways are competitive. rsc.org |

Chemical Derivatization and Functionalization Strategies of R Benzyl 4 Hydroxybutan 2 Yl Carbamate

Selective Functional Group Manipulations on the Carbamate (B1207046) and Hydroxyl Moieties

The presence of two distinct functional groups in (R)-Benzyl (4-hydroxybutan-2-yl)carbamate necessitates chemoselective transformations to achieve desired modifications. The benzyl (B1604629) carbamate (Cbz) group serves as a common protecting group for the amine, while the primary hydroxyl group is a versatile handle for further elaboration.

The Cbz group is generally stable under a variety of reaction conditions but can be removed through hydrogenolysis. This stability allows for selective reactions at the hydroxyl terminus. Conversely, the hydroxyl group can be protected, for example, as a silyl ether, to allow for manipulations of the carbamate nitrogen.

Table 1: Selective Functional Group Manipulations

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Hydroxyl | Esterification | Carboxylic acid, DCC/DMAP or acid chloride/pyridine | Ester |

| Hydroxyl | Etherification (Williamson) | Alkyl halide, NaH | Ether |

| Hydroxyl | Oxidation | PCC, DMP | Aldehyde/Carboxylic Acid |

| Carbamate | N-Alkylation | Alkyl halide, NaH | N-Alkyl Carbamate |

| Carbamate | Deprotection (Hydrogenolysis) | H₂, Pd/C | Primary Amine |

The selective N-alkylation of carbamates can be challenging due to the potential for competing O-alkylation of the hydroxyl group. Protection of the hydroxyl group is often a prerequisite for achieving high yields of the N-alkylated product. A method for selective mono-N-alkylation of 3-amino alcohols relies on the formation of a stable chelate with 9-borabicyclononane (9-BBN), which protects and activates the amine for subsequent alkylation organic-chemistry.org.

Synthesis of Analogs and Probes Derived from this compound

The derivatization of this compound is a key step in the synthesis of various analogs and molecular probes. These derivatives are instrumental in structure-activity relationship (SAR) studies and for investigating biological processes.

One common strategy involves the modification of the hydroxyl group. For instance, esterification with various carboxylic acids can be employed to synthesize a library of ester analogs. Similarly, the hydroxyl group can be converted into an ether by reaction with different alkyl halides. These modifications can significantly impact the lipophilicity and pharmacokinetic properties of the resulting molecules.

The synthesis of fluorescently labeled probes can be achieved by coupling a fluorescent moiety to the molecule. This is typically done by first converting the hydroxyl group to a more reactive functional group, such as an amine or an azide, which can then be conjugated to a fluorophore.

Table 2: Examples of Analogs and Probes

| Derivative Type | Synthetic Strategy | Potential Application |

| Ester Analogs | Esterification of the hydroxyl group with various fatty acids or aromatic carboxylic acids. | SAR studies, prodrug development. |

| Ether Analogs | Williamson ether synthesis to introduce different alkyl or aryl groups at the hydroxyl position. | Modulation of metabolic stability and solubility. |

| Fluorescent Probes | Conversion of the hydroxyl to an amine followed by coupling with a fluorescent dye (e.g., FITC, rhodamine). | Cellular imaging, target engagement studies. |

| Biotinylated Probes | Activation of the hydroxyl group followed by reaction with a biotinylating reagent. | Affinity-based protein profiling, target identification. |

Conjugation Chemistry and Linker Integration for Advanced Applications

The ability to conjugate this compound to other molecules, such as peptides, proteins, or polymers, is crucial for its application in areas like drug delivery and targeted therapies. This is typically achieved through the use of bifunctional linkers that can react with both the carbamate derivative and the target molecule.

The hydroxyl group of this compound is the primary site for linker attachment. It can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution by a linker containing a complementary functional group, such as an amine or a thiol.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation. To utilize this chemistry, the hydroxyl group can be converted to an azide or an alkyne, allowing for its specific ligation to a molecule bearing the corresponding functional group.

Safety-catch linkers represent an advanced strategy where the linker is stable under the conditions of synthesis but can be activated for cleavage under specific, controlled conditions to release the conjugated molecule.

Table 3: Conjugation Strategies and Linker Types

| Conjugation Strategy | Linker Type | Functional Groups for Ligation | Key Features |

| Amide Bond Formation | Amine-reactive linkers (e.g., NHS esters) | Hydroxyl converted to amine, reacts with NHS ester | Stable amide bond formation. |

| Thioether Formation | Maleimide-containing linkers | Hydroxyl converted to thiol, reacts with maleimide | Covalent and stable linkage. |

| Click Chemistry (CuAAC) | Azide or alkyne-functionalized linkers | Hydroxyl converted to azide or alkyne | High efficiency, bioorthogonality. |

| Peptide Conjugation | Peptide-based linkers | Standard peptide coupling chemistries | Allows for targeted delivery to specific cells or tissues. |

The choice of linker and conjugation strategy is critical and depends on the specific application, including the desired stability of the conjugate and the conditions for its potential cleavage.

Computational and Theoretical Studies on R Benzyl 4 Hydroxybutan 2 Yl Carbamate

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate is complex due to the presence of multiple rotatable bonds: the C-O and C-N bonds of the carbamate (B1207046) group, the C-C bonds of the butyl chain, and the bond connecting the benzyl (B1604629) group. Conformational analysis aims to identify the low-energy structures, or conformers, that the molecule is most likely to adopt.

Conformational Analysis: Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the conformational landscape of molecules. nih.gov For a molecule like this compound, a systematic search of the potential energy surface would likely reveal several stable conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. chemrxiv.org

For instance, intramolecular hydrogen bonds could form between the hydroxyl group (-OH) and the carbonyl oxygen or the N-H group of the carbamate moiety. Studies on similar carbamate monomers, such as Boc-2-amino-1-propanol, have shown that such intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. nih.gov It is also known that the carbamate group itself can exist in cis and trans configurations, with the trans form generally being more stable, though stable cis conformers can also exist. chemrxiv.org

An illustrative table of potential low-energy conformers and their relative energies, as would be determined by DFT calculations, is presented below.

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular Interactions |

| 1 | O=C-N-C: ~180 (trans) | 0.00 | Hydrogen bond (OH...O=C) |

| 2 | O=C-N-C: ~180 (trans) | 0.85 | No significant H-bond |

| 3 | O=C-N-C: ~0 (cis) | 2.50 | Steric interactions |

Molecular Dynamics Simulations: Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent. nih.gov MD simulations would likely show that the molecule is highly flexible, with rapid transitions between different conformations. The simulations could also reveal the solvent's effect on the conformational preferences, for example, by disrupting intramolecular hydrogen bonds in favor of solute-solvent interactions. The flexibility of the benzyl and hydroxybutyl groups would be a key feature observed in these simulations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of a molecule. Methods like DFT and Hartree-Fock (HF) are commonly employed for this purpose. scirp.orgscirp.org

Electronic Structure: Calculations on similar benzyl carbamates have been used to determine properties such as atomic charges, molecular volume, and vibrational frequencies. scirp.org For this compound, such calculations would likely show a significant polarization of the carbamate group, with the carbonyl oxygen and the nitrogen atom carrying partial negative and positive charges, respectively. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would likely be localized on the benzyl group and the carbamate moiety, respectively, which is typical for such aromatic compounds. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity.

Reactivity Profiles: The electronic structure data can be used to predict the molecule's reactivity. For example, the partial charges can indicate the most likely sites for nucleophilic or electrophilic attack. The hydroxyl group and the N-H group are potential sites for reactions requiring a proton donor, while the carbonyl oxygen is a likely proton acceptor. The benzyl group can undergo electrophilic aromatic substitution.

A hypothetical table of calculated electronic properties is shown below.

| Property | Calculated Value | Method |

| Dipole Moment | ~3.5 D | DFT/B3LYP |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

In Silico Design and Prediction of Novel Derivatives and Reactivity

The in silico design of novel derivatives of this compound can be guided by the computational studies described above. mdpi.com By modifying the structure and calculating the properties of the new molecules, it is possible to tune their characteristics for specific applications.

For example, if the goal is to design a derivative with increased biological activity, one might introduce substituents on the benzyl ring or modify the hydroxybutyl chain. Computational docking studies could then be used to predict how these new derivatives might bind to a biological target, such as an enzyme. mdpi.com The design of new carbamate derivatives as potential inhibitors for enzymes like cholinesterases has been explored using such computational approaches. mdpi.com

Furthermore, the reactivity of these new derivatives can be predicted using quantum chemical calculations. For instance, the effect of adding an electron-withdrawing or electron-donating group to the benzyl ring on the reactivity of the carbamate group could be systematically studied. This allows for a rational design process, saving time and resources compared to a purely experimental approach.

An example of a data table for designed derivatives and their predicted properties is provided below.

| Derivative | Modification | Predicted Property Change |

| 1 | 4-nitrobenzyl | Increased electrophilicity of the benzyl ring |

| 2 | 4-methoxybenzyl | Increased nucleophilicity of the benzyl ring |

| 3 | Esterification of the hydroxyl group | Altered solubility and hydrogen bonding capacity |

Future Directions and Emerging Research Avenues for R Benzyl 4 Hydroxybutan 2 Yl Carbamate

Exploration of Undiscovered Synthetic Utility

The chemical architecture of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate offers significant potential for novel synthetic transformations that remain largely untapped. The presence of both a nucleophilic hydroxyl group and a protected amine on a chiral scaffold opens doors to a variety of diastereoselective reactions and the synthesis of complex molecular frameworks.

Future research could focus on leveraging the existing stereocenter to direct subsequent chemical modifications. The hydroxyl group serves as a handle for a range of transformations, including esterification, etherification, and oxidation, to create a library of new chiral derivatives. These derivatives could then be explored for their biological activity or as novel chiral ligands for asymmetric catalysis.

Moreover, the carbamate (B1207046) functionality, while primarily used as a protecting group, can participate in or direct reactions. Investigations into N-carbamate-assisted reactions, where the carbamate group influences the stereochemical outcome of transformations at adjacent or remote positions, could unveil new synthetic strategies. For instance, the participation of the carbamate's carbonyl oxygen as an intramolecular nucleophile could facilitate the stereoselective formation of cyclic structures. A double SN2 process, initiated by the participation of the neighboring N-carbamate group, has been proposed to explain the retention of configuration at a chiral benzylic center in similar systems. mdpi.com

The development of novel catalytic systems could also expand the synthetic utility of this compound. For example, exploring its use as a precursor to chiral organocatalysts is a promising direction. The 1,3-amino alcohol core is a privileged scaffold in many successful catalysts, and derivatization of this compound could lead to new catalysts for a range of asymmetric transformations. rsc.orgroyalsocietypublishing.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Products | Potential Applications |

|---|---|---|

| Oxidation of hydroxyl group | Chiral β-amino ketones | Intermediates for pharmaceuticals and fine chemicals |

| Derivatization of hydroxyl group | Chiral ethers and esters | Novel chiral ligands, bioactive molecules |

| Intramolecular cyclization | Chiral oxazolidinones and other heterocycles | Scaffolds for drug discovery |

Potential in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly shaping the landscape of chemical synthesis. nih.govbeilstein-journals.orgrsc.orgmdpi.com this compound and its derivatives are well-positioned to play a role in this sustainable evolution.

The use of this chiral building block in continuous flow chemistry presents another avenue for sustainable synthesis. nih.govnih.gov Flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation and process optimization. nih.govnih.gov Developing flow-based methods for the synthesis and subsequent transformation of this compound could lead to more efficient and scalable production of pharmaceuticals and other fine chemicals. Furthermore, the concept of recyclable chiral auxiliaries, which can be recovered and reused, aligns perfectly with the tenets of green chemistry. rsc.orgnih.govnumberanalytics.com Investigating the potential of derivatives of this compound as recyclable auxiliaries in asymmetric synthesis could significantly reduce the environmental footprint of these processes.

Table 2: Green Chemistry Strategies Involving this compound

| Strategy | Description | Potential Benefits |

|---|---|---|

| Chemo-enzymatic Synthesis | Combining biocatalytic production of the amino alcohol with chemical protection in a streamlined process. nih.gov | Reduced waste, fewer purification steps, improved atom economy. royalsocietypublishing.orgnih.gov |

| Continuous Flow Chemistry | Utilizing microreactors for the synthesis and derivatization of the compound. nih.govnih.gov | Enhanced safety, scalability, and process control. nih.govnih.gov |

| Recyclable Chiral Auxiliaries | Designing derivatives that can be easily recovered and reused in multiple synthetic cycles. rsc.orgnih.govnumberanalytics.com | Reduced cost and waste, improved sustainability. rsc.org |

Cross-Disciplinary Applications in Materials Science and Advanced Organic Chemistry

The unique structural features of this compound make it an intriguing candidate for applications beyond traditional organic synthesis, particularly in the realm of materials science. The chirality, hydrogen-bonding capabilities of the hydroxyl and carbamate groups, and the aromatic ring of the benzyl (B1604629) group can all contribute to the formation of ordered supramolecular structures.

The self-assembly of chiral molecules into functional materials is a rapidly growing field of research. beilstein-journals.orgresearchgate.net Future studies could explore the ability of this compound and its derivatives to self-assemble into well-defined nanostructures such as fibers, gels, or vesicles. beilstein-journals.org Such materials could find applications in areas like chiral sensing, asymmetric catalysis, and drug delivery. The interplay of hydrogen bonding from the carbamate and hydroxyl groups, along with potential π-π stacking from the benzyl group, could be tuned to control the morphology and properties of the resulting assemblies.

In the field of polymer chemistry, chiral building blocks are used to create polymers with unique optical and recognition properties. numberanalytics.com this compound could serve as a chiral monomer for the synthesis of novel functional polymers. For instance, polymerization through the hydroxyl group could lead to chiral polyesters or polyethers with the carbamate functionality pending from the polymer backbone. These chiral polymers could be investigated for applications in chiral chromatography, as membranes for enantioselective separations, or as components in smart materials that respond to chiral stimuli.

Furthermore, the carbamate linkage itself has been explored in the context of electroactive self-assembled monolayers, where the release of amine-bearing molecules can be triggered by an electrical signal. organic-chemistry.org This opens up the possibility of designing materials based on this compound that can release chiral molecules in a controlled manner, with potential applications in drug delivery and sensor technology.

Table 3: Potential Cross-Disciplinary Applications

| Field | Application | Underlying Principle |

|---|---|---|

| Supramolecular Chemistry | Formation of chiral gels, fibers, and vesicles. beilstein-journals.org | Self-assembly driven by hydrogen bonding and π-π stacking. nih.govmdpi.com |

| Polymer Science | Synthesis of chiral polymers for separation and recognition. numberanalytics.com | Use as a chiral monomer in polymerization reactions. numberanalytics.com |

| Materials Science | Development of chiral sensors and responsive materials. | Chirality-dependent interactions with other molecules or stimuli. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.